molecular formula C8H11NO2 B13175846 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13175846
M. Wt: 153.18 g/mol
InChI Key: OKVVZOABEVWGIG-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific combination of a spirocyclic ring system and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-7(2)4-10-5-8(7)6(3-9)11-8/h6H,4-5H2,1-2H3

InChI Key

OKVVZOABEVWGIG-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC12C(O2)C#N)C

Origin of Product

United States

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